molecular formula C17H20N4O2 B10877816 1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine

1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B10877816
M. Wt: 312.37 g/mol
InChI Key: CAWSECWYYQZEHZ-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrobenzyl group and a 4-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:

    Formation of 4-Nitrobenzyl Chloride: This can be achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 4-Pyridylmethyl Chloride: This involves the chlorination of 4-pyridylmethanol using thionyl chloride or phosphorus trichloride.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution reaction where piperazine is reacted with 4-nitrobenzyl chloride and 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.

    Substitution: The benzyl and pyridylmethyl groups can participate in further substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Reduction: 1-(4-Aminobenzyl)-4-(4-pyridylmethyl)piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or as potential anticancer agents.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including receptors and enzymes.

    Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrobenzyl)piperazine: Lacks the pyridylmethyl group, which may affect its biological activity and chemical reactivity.

    4-(4-Pyridylmethyl)piperazine: Lacks the nitrobenzyl group, which may result in different pharmacological properties.

    1-Benzyl-4-(4-pyridylmethyl)piperazine: Similar structure but without the nitro group, potentially leading to different reactivity and applications.

Uniqueness

1-(4-Nitrobenzyl)-4-(4-pyridylmethyl)piperazine is unique due to the presence of both the nitrobenzyl and pyridylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-3-1-15(2-4-17)13-19-9-11-20(12-10-19)14-16-5-7-18-8-6-16/h1-8H,9-14H2

InChI Key

CAWSECWYYQZEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=NC=C3

Origin of Product

United States

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